Diprovocim-X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprovocim-X is a potent toll-like receptor 1 and toll-like receptor 2 agonist. It exhibits EC50 values of 0.14 nM for human toll-like receptor 1 and toll-like receptor 2 and 0.75 nM for murine toll-like receptor 1 and toll-like receptor 2 . As a robust in vivo adjuvant in mice, it effectively stimulates the adaptive immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprovocim-X involves a series of complex organic reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of steps involving the functionalization of specific molecular structures to achieve the desired agonist activity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Diprovocim-X undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Diprovocim-X has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study toll-like receptor signaling pathways.
Biology: Employed in research to understand immune responses and the role of toll-like receptors in various biological processes.
Medicine: Investigated for its potential as an adjuvant in vaccines and cancer immunotherapy
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
Diprovocim-X exerts its effects by binding to toll-like receptor 1 and toll-like receptor 2, leading to the activation of downstream signaling pathways. This activation stimulates the innate and adaptive immune responses, enhancing the body’s ability to fight infections and cancer . The molecular targets and pathways involved include the MyD88-dependent nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diprovocim-1: Another potent toll-like receptor 1 and toll-like receptor 2 agonist with similar properties but different structural features.
Uniqueness
This compound is unique due to its high potency and efficacy in both human and murine systems. It also has a well-defined mechanism of action and can be synthetically modified without impacting its activity .
Properties
Molecular Formula |
C66H83N7O10 |
---|---|
Molecular Weight |
1134.4 g/mol |
IUPAC Name |
12-[[(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-4-[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-3-carbonyl]amino]dodecyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C66H83N7O10/c1-66(2,3)83-65(81)68-38-58(74)82-34-22-11-9-7-5-4-6-8-10-21-33-67-59(75)51-39-72(40-52(51)60(76)69-55-35-48(55)43-23-15-12-16-24-43)63(79)46-29-31-47(32-30-46)64(80)73-41-53(61(77)70-56-36-49(56)44-25-17-13-18-26-44)54(42-73)62(78)71-57-37-50(57)45-27-19-14-20-28-45/h12-20,23-32,48-57H,4-11,21-22,33-42H2,1-3H3,(H,67,75)(H,68,81)(H,69,76)(H,70,77)(H,71,78)/t48-,49-,50-,51-,52-,53-,54-,55+,56+,57+/m1/s1 |
InChI Key |
KEKGLXKWMYJTES-YKAPJTMCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCCCCCCCCCCCNC(=O)[C@@H]1CN(C[C@H]1C(=O)N[C@H]2C[C@@H]2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)N5C[C@H]([C@@H](C5)C(=O)N[C@H]6C[C@@H]6C7=CC=CC=C7)C(=O)N[C@H]8C[C@@H]8C9=CC=CC=C9 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCCCCCCCCCCCNC(=O)C1CN(CC1C(=O)NC2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)N5CC(C(C5)C(=O)NC6CC6C7=CC=CC=C7)C(=O)NC8CC8C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.